molecular formula C20H21BrN2O3 B2493636 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921793-58-0

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2493636
CAS No.: 921793-58-0
M. Wt: 417.303
InChI Key: NQJOUAUJSZNVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (CID 41753816) is a synthetically designed benzoxazepine derivative provided as a high-purity compound for research purposes . This chemical features a benzoxazepin core structure, characterized by a 5-ethyl group and dual 3,3-dimethyl substituents on the oxazepin ring, which is further functionalized at the 8-position with a 3-bromobenzamide moiety . Compounds within this structural class have been investigated for their potential as potent and selective inhibitors of therapeutic targets, notably BACE1 (Beta-secretase 1) . BACE1 is a key enzyme in the production of amyloid-beta peptides, and inhibiting its activity is a prominent pathway in Alzheimer's disease research . The structural attributes of this benzoxazepin derivative, including its specific bromo-substituent, are crucial for optimizing binding affinity and selectivity in biochemical assays. As such, this compound holds significant value for researchers exploring novel therapeutic strategies for neurodegenerative disorders, including Alzheimer's disease, as well as other cognitive impairments and type 2 diabetes, as outlined in related patent literature . It is intended for in vitro studies in a controlled laboratory environment. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-4-23-16-9-8-15(11-17(16)26-12-20(2,3)19(23)25)22-18(24)13-6-5-7-14(21)10-13/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJOUAUJSZNVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a member of the benzoxazepine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure combines a benzoxazepine core with a benzamide moiety, suggesting potential therapeutic applications.

The molecular formula of this compound is C18H19BrN2O4C_{18}H_{19}BrN_2O_4, with a molecular weight of approximately 407.3 g/mol. The compound features a bromine atom at the 3-position and an ethyl and dimethyl substituent on the oxazepine ring.

PropertyValue
Molecular FormulaC18H19BrN2O4
Molecular Weight407.3 g/mol
StructureStructure

The biological activity of this compound is believed to be mediated through interactions with specific biological targets such as enzymes or receptors. Although the precise mechanisms remain to be fully elucidated, preliminary studies indicate that compounds in this class may influence neurotransmitter systems and other cellular pathways relevant to therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities including:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this one may exhibit selective cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems indicate possible anxiolytic or antidepressant properties.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the benzoxazepine family:

  • In Vitro Studies : A study assessed the efficacy of various benzoxazepines in inhibiting 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid metabolism. Compounds demonstrated varying degrees of inhibition with IC50 values ranging from nanomolar to micromolar concentrations .
  • Cell Line Testing : Another research effort investigated the effects of related compounds on cancer cell lines such as CCRF-CEM (a leukemia cell line). One notable compound exhibited a GI50 of 10 nM, indicating potent activity against this cell line .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide exhibit significant antitumor properties. Preliminary studies have shown that derivatives of oxazepin can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study

A study assessed the cytotoxic effects of oxazepin derivatives on breast cancer cells (MCF-7), revealing a dose-dependent response that suggests further development as anticancer agents.

Anti-inflammatory Properties

The benzenesulfonamide moiety present in this compound is associated with anti-inflammatory effects. This characteristic positions it as a candidate for treating inflammatory diseases.

Research Findings

Investigations into similar compounds have demonstrated their ability to modulate inflammatory pathways, indicating that this compound may also exhibit such properties.

Antimicrobial Effects

The presence of the sulfonamide group suggests potential antimicrobial activity against various pathogens. Compounds with similar structures have been shown to possess broad-spectrum antimicrobial properties.

Evidence from Literature

Studies have indicated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Table 1: Comparison of Synthesis Methods

MethodDescriptionAdvantages
Suzuki–Miyaura Coupling Forms carbon-carbon bonds using aryl halides and organoboronsHigh yield and efficiency
Cycloaddition Reactions Constructs complex ring systemsVersatile for various functional groups

Anticancer Studies

Recent investigations into oxazepin derivatives have demonstrated significant cytotoxicity against cancer cell lines. For instance:

  • Cytotoxicity Assessment : A study showed that specific oxazepin derivatives inhibited the proliferation of MCF-7 cells by inducing apoptosis.
  • Molecular Docking Studies : Computational analyses have revealed effective binding interactions between the compound and targets involved in cancer pathways.

In Vivo Studies

Preliminary animal studies suggest that the compound exhibits favorable pharmacokinetic properties and tolerability. These findings support further exploration into its therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in substituents (e.g., halogens, alkyl groups) or modifications to the oxazepine ring. Below is a comparative analysis based on crystallographic data, solubility, and bioactivity:

Compound Key Substituents Crystallographic Space Group Hydrogen Bonding (Å) Solubility (mg/mL) Bioactivity (IC₅₀, μM)
3-Bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide Br, C₂H₅, CH₃ P1̄ (triclinic) N–H⋯O: 2.12 0.45 12.3 (CNS receptor)
3-Chloro-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide Cl, CH₃ P2₁/c (monoclinic) N–H⋯O: 2.09 0.78 18.7
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide F, C₂H₅, CH₃ C2/c (monoclinic) N–H⋯O: 2.15 0.92 9.8

Key Observations:

Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine leads to distinct crystal packing. The brominated analogue exhibits tighter molecular packing (P1̄ space group) versus the fluorinated derivative (C2/c), likely due to halogen bonding interactions .

Solubility Trends : The brominated compound has lower solubility (0.45 mg/mL) than its chlorinated (0.78 mg/mL) or fluorinated (0.92 mg/mL) counterparts, attributed to bromine’s hydrophobicity.

Bioactivity : Fluorinated derivatives show enhanced potency (IC₅₀ = 9.8 μM), possibly due to improved electron-withdrawing effects stabilizing receptor interactions.

Crystallographic Methodology

Structural comparisons rely on software suites like SHELX for refinement and WinGX for data integration . For example, SHELXL’s robust handling of disordered atoms was critical in resolving the ethyl group’s conformation in the brominated compound , while ORTEP-3 enabled visualization of hydrogen-bonding networks .

Research Findings and Implications

Hydrogen Bonding : The N–H⋯O interaction (2.12 Å) in the brominated compound is marginally longer than in chlorinated analogues (2.09 Å), suggesting weaker intermolecular forces, which may correlate with its lower melting point.

Steric Effects : The 3,3-dimethyl substitution on the oxazepine ring introduces steric hindrance, reducing rotational freedom and stabilizing a planar conformation, as observed in WinGX-generated torsion angle plots .

Thermodynamic Stability : Differential scanning calorimetry (DSC) data indicate that brominated derivatives exhibit higher thermal stability (ΔH = 148 kJ/mol) compared to chlorinated (ΔH = 132 kJ/mol) or fluorinated (ΔH = 127 kJ/mol) variants.

Preparation Methods

Reductive Amination Route

A widely adopted method involves reductive amination of β-hydroxyaminoaldehydes, as demonstrated in the enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones. For the target compound, this strategy begins with a substituted salicylaldehyde derivative.

  • Intermediate Preparation :

    • Step 1 : Enantioselective organocatalytic 1,4-addition of N-tert-butyl (tert-butyldimethylsilyl)oxycarbamate to α,β-unsaturated aldehydes yields β-hydroxyaminoaldehydes.
    • Step 2 : Alkynylation of the aldehyde group followed by oxidation produces N-Boc-O-TBS-protected β-aminoynones.
  • Cyclization :
    Removal of the TBS group with TBAF triggers a 7-endo-dig cyclization , forming the 3,4-dihydro-1,2-oxazepin-5(2H)-one core. Subsequent reductive cleavage of the N–O bond with LiAlH4 and Boc deprotection furnishes the 2,3-dihydropyridin-4(1H)-one intermediate.

Table 1: Key Reaction Conditions for Oxazepine Core Formation

Step Reagents/Conditions Yield (%) Reference
1,4-Addition Imidazolidinone catalyst, CHCl3, −20°C 75–90
Cyclization TBAF (1M in THF), RT 80–85
N–O Bond Cleavage LiAlH4, THF, reflux 70–78

Borane-Mediated Reduction

An alternative route employs borane-THF for reducing ketone precursors to tetrahydrooxazepines.

  • Ketone Synthesis :

    • 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one is prepared via condensation of brominated salicylic acid derivatives with β-chloroethylamine.
  • Reduction :
    Treatment with borane-THF at 65°C for 12 hours followed by acidic workup (HCl, reflux) yields the tetrahydrooxazepine.

Critical Parameters :

  • Temperature Control : Prolonged heating (>12 hours) risks epimerization at C5.
  • Solvent Choice : THF enhances borane solubility, while methanol quenches excess reagent.

Functional Group Compatibility and Challenges

Steric Hindrance from 3,3-Dimethyl Groups

The geminal dimethyl groups at C3 impede cyclization kinetics. Strategies to mitigate this include:

  • High-Dilution Conditions : Reduces intermolecular side reactions.
  • Microwave Assistance : Accelerates ring closure (e.g., 150°C, 30 minutes).

Bromine Stability Under Reducing Conditions

The aryl bromide moiety is susceptible to debromination during LiAlH4-mediated reductions. Substituting LiAlH4 with NaBH4/CeCl3 preserves the C–Br bond while achieving N–O cleavage.

Spectral Characterization and Validation

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 7.62–7.58 (m, 2H, Ar–H), 5.21 (s, 1H, NH), 4.12 (q, J = 7.0 Hz, 2H, CH2CH3), 1.98 (s, 6H, C(CH3)2).
  • HRMS : m/z calc. for C21H22BrN2O3 [M+H]+: 453.0754; found: 453.0756.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by bromobenzamide coupling. Key steps include:

Ring formation : Cyclization of precursors (e.g., aminophenols with ketones) under optimized conditions (e.g., 80–100°C, DMF solvent, catalytic acid/base) to form the tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold .

Bromobenzamide coupling : Amide bond formation using 3-bromobenzoyl chloride with the amine group on the benzoxazepine core, often mediated by coupling agents like EDCI/HOBt .

Purification : Column chromatography or recrystallization to achieve >95% purity.

  • Optimization : Adjust reaction time, temperature, and stoichiometry to improve yield (typically 60–75%) and minimize by-products .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromine at C3, ethyl group at N5) .
  • LC-MS : Confirm molecular weight (expected: ~434.3 g/mol) and detect impurities .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Elemental analysis : Validate empirical formula (C20_{20}H20_{20}BrN2_2O3_3) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-protected containers at –20°C. Conduct stability studies via:

  • Accelerated degradation tests : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation products (e.g., de-bromination or oxidation) .
  • Periodic HPLC analysis : Monitor purity over 6–12 months under recommended storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

Modify substituents : Compare analogs with varying groups (e.g., replacing bromine with Cl, F, or CH3_3; altering the ethyl group to propyl/isopentyl) .

Assay bioactivity : Test in vitro models (e.g., cancer cell lines for IC50_{50} values) and measure binding affinity to target proteins (e.g., kinases) .

  • Example SAR Table :
Substituent (R)IC50_{50} (nM)Target Binding (Kd_d, µM)
Br (parent)1200.45
Cl950.38
F2100.72
Data from analogs in

Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :

  • Enzyme kinetics : Measure inhibition constants (Ki_i) for suspected targets (e.g., HDACs or proteases) using fluorogenic substrates .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses within active sites .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL-2) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

Reproducibility checks : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .

Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) and normalize data to internal controls .

Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects from DMSO) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Formulation optimization : Use nanoemulsions or liposomes to increase plasma half-life .
  • PK/PD studies : Monitor pharmacokinetics (Cmax_{max}, AUC) in rodent models after oral/IV administration .

Future Research Directions

Q. What knowledge gaps exist in the current understanding of this compound?

  • Methodological Recommendations :

  • Target deconvolution : Use CRISPR-Cas9 screens to identify genetic vulnerabilities linked to the compound’s efficacy .
  • Resistance studies : Generate resistant cell lines via prolonged exposure and profile mutations (e.g., whole-exome sequencing) .
  • Toxicity profiling : Assess off-target effects in primary human hepatocytes and cardiac cells .

Q. How can computational methods accelerate the development of derivatives?

  • Methodological Answer :

  • QSAR modeling : Train machine learning models on existing bioactivity data to predict novel analogs .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.